4-Isopropyl-2-methylpyrimidine
Description
The structural motif of pyrimidine (B1678525), a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of modern chemical and biological science. Its prevalence in nature and the versatility of its synthetic derivatives have made it a subject of continuous and intensive study.
The pyrimidine ring is a privileged scaffold in medicinal chemistry, largely because it forms the core of the nucleobases uracil, thymine, and cytosine, which are fundamental components of RNA and DNA. nih.govambeed.com This biological precedent has inspired chemists to explore a vast chemical space populated by synthetic pyrimidine derivatives. These efforts have led to the development of numerous clinically vital drugs with a wide spectrum of activities, including anticancer agents like 5-Fluorouracil, antivirals such as Zidovudine (AZT) for treating HIV/AIDS, and antibacterial drugs like Trimethoprim. nih.govpharmaffiliates.com
Beyond medicine, pyrimidine derivatives have found significant applications in agriculture as herbicides and insecticides. bldpharm.comgoogle.com The ability of the pyrimidine ring to be functionalized at various positions allows for the fine-tuning of its biological and physical properties, making it an attractive core for designing new active molecules. sigmaaldrich.comchemicalbook.com The diverse pharmacological activities attributed to this scaffold underscore its continuing importance in the quest for novel chemical entities to address human health and agricultural needs. google.comchemscene.com
The introduction of alkyl substituents onto the pyrimidine ring can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity, metabolic stability, and pharmacokinetic profile. The size, shape, and position of these alkyl groups are critical design elements in drug discovery.
For instance, the presence of isopropyl and methyl groups is a recurring feature in various bioactive compounds. A prominent example is the precursor to the well-known organophosphate insecticide Diazinon®, which is synthesized from 2-isopropyl-6-methyl-4-pyrimidinol (a tautomer of 2-isopropyl-6-methyl-4-pyrimidone). google.comchemicalbook.com This highlights the industrial and agricultural relevance of pyrimidines bearing these specific alkyl groups. In medicinal chemistry, alkyl substitutions have been explored to enhance the potency and selectivity of kinase inhibitors and other therapeutic agents. glpbio.com The strategic placement of these non-polar groups can improve binding to hydrophobic pockets in target proteins and enhance membrane permeability.
Despite the extensive research into pyrimidine chemistry, the specific isomer 4-Isopropyl-2-methylpyrimidine remains a sparsely characterized compound in the scientific literature. A review of existing databases reveals a significant research gap, with most studies focusing on its isomers, such as the aforementioned 2-isopropyl-6-methyl-4-pyrimidinol, or on derivatives with additional functional groups, like this compound-5-carboxylic acid. glpbio.comnih.gov
This lack of specific data for this compound presents a unique opportunity for new research. The synthesis of this compound could likely be achieved through established pyrimidine synthesis routes, such as the condensation of acetamidine (B91507) with a β-diketone derivative, specifically 3-isopropyl-2,4-pentanedione.
The potential applications of this compound can be hypothesized based on its structure. Its alkyl substitutions may confer interesting physical properties, such as solubility in organic solvents, making it a potentially useful building block or ligand in synthetic and organometallic chemistry. Given the broad biological activities of related pyrimidines, it would be a valuable candidate for screening in various biological assays, including anticancer, antimicrobial, and agrochemical testing. Further investigation into its synthesis, reactivity, and biological profile is needed to unlock its potential and fill the current void in the literature.
Data Tables
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | N/A (Not assigned) |
| Predicted XLogP3 | 2.2 |
| Predicted Hydrogen Bond Donors | 0 |
| Predicted Hydrogen Bond Acceptors | 2 |
| Predicted Rotatable Bond Count | 1 |
Note: The data in this table is computationally predicted, as experimental data for this specific compound is not widely available.
Table 2: Comparison of Related Isopropyl- and Methyl-Substituted Pyrimidine Derivatives
| Compound Name | Structure | CAS Number | Key Applications/Significance |
| This compound | Not Assigned | Under-researched; potential for new synthetic and biological applications. | |
| 2-Isopropyl-6-methyl-4-pyrimidone | 2814-20-2 | Metabolite of the insecticide Diazinon; used in biochemical and environmental research. chemicalbook.comnih.gov | |
| 4-Chloro-5-isopropyl-2-methylpyrimidine | 1015846-31-7 | A synthetic intermediate available for chemical research. nih.gov | |
| This compound-5-carboxylic acid | 127958-08-1 | A research chemical used as a building block in organic synthesis. glpbio.com |
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(2)8-4-5-9-7(3)10-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQQMTINTWFIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Isopropyl 2 Methylpyrimidine and Its Derivatives
Classical and Contemporary Approaches to Pyrimidine (B1678525) Ring Construction
The formation of the pyrimidine ring can be accomplished through numerous pathways, ranging from traditional condensation reactions to modern catalytic multi-component strategies. These methods offer diverse entry points to a wide array of substituted pyrimidines.
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the initial components. acs.orgrsc.org This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. acs.orgnih.gov
The Biginelli reaction, first reported in 1893, is a cornerstone three-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). nih.govorganic-chemistry.org The classical synthesis involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea. organic-chemistry.org The accepted mechanism is believed to proceed through an iminium intermediate, formed from the aldehyde and urea, which then undergoes nucleophilic attack by the enol of the β-ketoester, followed by cyclization and dehydration to yield the DHPM. organic-chemistry.org
Over the last few decades, significant modifications have been developed to improve the efficiency, yield, and substrate scope of the Biginelli reaction. nih.gov These advancements include the use of various Lewis acid catalysts, such as indium(III) chloride and ytterbium(III) triflate, and the application of alternative energy sources like microwave and ultrasound irradiation. organic-chemistry.orgnih.gov Solvent-free conditions have also been explored to create more environmentally benign processes. organic-chemistry.orgnih.gov Furthermore, the reaction has been expanded to four-component systems, allowing for the introduction of additional diversity into the pyrimidine scaffold. nih.govbiomedres.us These modifications have broadened the utility of the Biginelli reaction, enabling the synthesis of a wide range of functionalized pyrimidines. biomedres.us
Table 1: Selected Modern Catalytic Systems for the Biginelli Reaction
| Catalyst | Key Advantages | Reference |
|---|---|---|
| Yb(OTf)3 | Increased yields, shorter reaction times under solvent-free conditions, catalyst is recoverable and reusable. | organic-chemistry.org |
| InCl3 | Improved procedure for coupling 1,3-dicarbonyl compounds, aldehydes, and urea. | organic-chemistry.org |
| Zinc Triflate | Effective Lewis acid catalyst for modified Biginelli synthesis of derivatives like octahydroquinazolinones. | nih.gov |
| Microwave Irradiation | Allows for convenient synthesis routes, often in the absence of a solvent or catalyst. | nih.gov |
A notable advancement in pyrimidine synthesis is the development of zinc chloride (ZnCl2)-catalyzed three-component coupling reactions. This method provides a direct, single-step route to 4,5-disubstituted pyrimidine derivatives from functionalized enamines (or methyl ketones), triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.orgacs.org The process is efficient, operates under mild conditions, and accommodates a variety of functional groups. organic-chemistry.org
The proposed mechanism suggests that ZnCl2 first activates the orthoester, which then reacts with the enamine. acs.org The resulting intermediate subsequently reacts with ammonia, which is liberated from the ammonium acetate, to form a vinylamidine intermediate that undergoes intramolecular cyclization to furnish the final pyrimidine product. acs.org This methodology has proven to be a practical and facile approach for preparing the pyrimidine skeleton, including both mono- and disubstituted derivatives when methyl ketones are used in place of enamines. organic-chemistry.orgacs.org
Table 2: Examples of ZnCl2-Catalyzed Synthesis of Pyrimidine Derivatives
| Ketone/Enamine Substrate | Orthoester | Ammonia Source | Yield | Reference |
|---|---|---|---|---|
| Acetophenone derivatives | Triethyl orthoformate | Ammonium acetate | Good to Excellent | organic-chemistry.orgacs.org |
| Functionalized enamines | Triethyl orthoformate | Ammonium acetate | Up to 99% | organic-chemistry.org |
| Methyl ketones with electron-donating groups | Triethyl orthoformate | Ammonium acetate | Good | acs.org |
| Methyl ketones with electron-withdrawing groups | Triethyl orthoformate | Ammonium acetate | Good | acs.org |
Annulation and cyclization reactions represent a powerful class of strategies for constructing heterocyclic rings, including pyrimidines. These methods involve the formation of a new ring onto a pre-existing molecular fragment through the formation of two new bonds.
The construction of the pyrimidine ring can be effectively achieved through [4+2] annulation reactions, which are analogous to the Diels-Alder reaction. In this approach, a four-atom component (dienophile equivalent) reacts with a two-atom component (diene equivalent) to form the six-membered heterocyclic ring. mdpi.com
Several catalytic systems have been developed to facilitate these transformations. For example, an efficient copper-catalyzed [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles yields 2,4,6-trisubstituted pyrimidines with good functional group tolerance. organic-chemistry.org Another approach involves an enantioselective rhodium-catalyzed [4+2] cycloaddition between α,β-unsaturated imines and isocyanates, which produces pyrimidinones (B12756618) with high enantioselectivity. mdpi.com Additionally, inverse electron demand Diels-Alder (IEDDA) reactions catalyzed by trifluoroacetic acid (TFA) have been used, where electron-deficient 1,3,5-triazines react with aldehydes or ketones to give highly functionalized pyrimidines. organic-chemistry.org
Cascade reactions that combine an aza-Michael addition with a subsequent intramolecular cyclization offer a highly efficient route to nitrogen-containing heterocycles. nih.govfrontiersin.org The aza-Michael reaction involves the nucleophilic addition of an amine to an electron-deficient alkene (a Michael acceptor). nih.gov In a cascade sequence designed for pyrimidine synthesis, the initial adduct is tailored to contain the necessary functional groups to undergo a spontaneous or catalyzed intramolecular cyclization, leading directly to the pyrimidine ring system.
This strategy's power lies in its ability to rapidly build molecular complexity from simple starting materials in a single pot. For example, a primary amine can react with an α,β-unsaturated carbonyl compound in an aza-Michael fashion. If the initial substrate or the amine contains an additional electrophilic site (like a nitrile or ester) appropriately positioned, the newly formed secondary amine in the Michael adduct can cyclize onto it, forming the heterocyclic ring. acs.org This sequence of aza-Michael addition followed by intramolecular condensation/cyclization is a versatile tool for constructing a wide range of substituted pyrimidines. rsc.orgnih.gov
Nucleophilic Aromatic Substitution (SNAr) for Alkylpyrimidine Functionalization
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those that are electron-deficient. masterorganicchemistry.com In the context of pyrimidines, which are inherently electron-poor heterocycles, SNAr reactions are a powerful tool for introducing various functional groups. wikipedia.org The reactivity of the pyrimidine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups. wikipedia.orgpressbooks.pub
Electronically Tuned SNAr Approaches Utilizing Grignard Reagents
A significant challenge in the functionalization of pyrimidines is the often low reactivity of halopyrimidines towards nucleophiles, which can lead to side reactions. thieme-connect.com To overcome this, an efficient, transition-metal-free SNAr-based approach has been developed for the synthesis of 2-alkyl and 2-aryl pyrimidines. thieme-connect.comorganic-chemistry.org This method employs Grignard reagents as nucleophiles and can be performed at room temperature, which is advantageous for preventing the degradation of sensitive starting materials. organic-chemistry.org
A key innovation in this approach is the use of a tert-butyl sulfone group at the 2-position of the pyrimidine ring. thieme-connect.comorganic-chemistry.org This group acts as an excellent leaving group and an electronic activator, facilitating the desired substitution. organic-chemistry.org Density functional theory (DFT) calculations have shown that the strong coordination between the tert-butyl sulfonyl group and the Grignard reagent accelerates the reaction. thieme-connect.com This method has demonstrated high yields and selectivity for C-2 substitution with a variety of alkyl and heteroaryl Grignard reagents. organic-chemistry.org The scalability and safety of this protocol make it a valuable alternative to traditional metal-catalyzed cross-coupling reactions. organic-chemistry.org
For instance, the reaction of a 2-(tert-butylsulfonyl)pyrimidine with a Grignard reagent like 3-pyridylmagnesium bromide proceeds efficiently at room temperature. thieme-connect.com This highlights the utility of this method for creating diverse pyrimidine libraries for applications in medicinal chemistry. The development of this regioselective SNAr coupling was also crucial in the commercial manufacturing process of the drug palbociclib, where a Grignard base facilitated the reaction between an aminopyridine and a chloropyrimidine. researchgate.net
Catalytic and Metal-Free Synthetic Pathways
Recent advancements in synthetic chemistry have led to the development of various catalytic and metal-free methods for the construction of the pyrimidine ring system, offering sustainable and efficient alternatives to traditional methods.
Copper-Catalyzed Cycloadditions for Pyrimidine Assembly
Copper catalysis has emerged as a versatile tool in organic synthesis. A novel and efficient method for synthesizing structurally important pyrimidines involves a copper-catalyzed [3 + 3] annulation of amidines with saturated ketones. acs.org This process proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization, directly functionalizing the β-C(sp³)–H bond of the ketone. acs.org While the provided search results focus more on copper-catalyzed azide-alkyne cycloadditions for synthesizing triazoles beilstein-journals.orgacs.orgnih.govnih.gov, the principle of copper-catalyzed cycloadditions is a promising strategy for pyrimidine synthesis.
Nickel-Catalyzed Dehydrogenative Multicomponent Couplings
Nickel-catalyzed reactions offer a cost-effective and sustainable approach to pyrimidine synthesis. An efficient strategy for the multicomponent synthesis of pyrimidine analogs has been demonstrated through the acceptorless dehydrogenative annulation (ADA) of alcohols using Ni(II)-NNO pincer complexes as catalysts. acs.orgacs.org This method involves the dehydrogenative coupling of primary alcohols with amidines and another alcohol component, such as 1-phenylethanol, to produce a variety of 2,4,6-trisubstituted pyrimidines in good yields. acs.orgacs.org The only byproducts of this reaction are water and hydrogen gas, making it an environmentally friendly process. acs.orgacs.org
The catalytic system demonstrates broad substrate scope and has been successfully applied to gram-scale synthesis, highlighting its industrial potential. acs.org Mechanistic studies suggest the reaction proceeds through the formation of nickel-hydride intermediates. acs.org Another study compared two different classes of nickel catalysts for the dehydrogenative multicomponent coupling of alcohols and amidines, revealing different modes of action during catalysis. researchgate.net These nickel-catalyzed methods provide a sustainable route for synthesizing a wide range of polysubstituted pyrimidines. rsc.org
Iridium- and Manganese-Mediated Four-Component Syntheses
Iridium-catalyzed multicomponent synthesis has been developed as a sustainable method for producing pyrimidines from amidines and up to three different alcohols. organic-chemistry.org This regioselective process occurs through a sequence of condensation and dehydrogenation steps, with the iridium catalyst, particularly a PN5P-Ir-pincer complex, showing high efficiency. organic-chemistry.org This method is notable for its use of readily available alcohol building blocks, which can be derived from biomass, and its tolerance of a wide range of functional groups. organic-chemistry.org The reaction can even be performed as a consecutive four-component reaction, assembling pyrimidines from four different alcohol building blocks and ammonia. organic-chemistry.org
Beta-Cyclodextrin Catalysis in Aqueous Media
In a move towards green chemistry, β-cyclodextrin has been utilized as a supramolecular catalyst for the synthesis of polysubstituted pyrimidines in water under neutral conditions. researchgate.net This method involves the reaction of aromatic amines, dimethyl or diethyl acetylene (B1199291) dicarboxylates, and formaldehyde. researchgate.net β-cyclodextrin, being inexpensive, readily available, and reusable, offers a significant advantage. researchgate.netnih.govrsc.org The hydrophobic cavity of β-cyclodextrin is believed to encapsulate the reactants, promoting the reaction in the aqueous medium. researchgate.net This approach avoids the use of metal catalysts and harsh reaction conditions, providing an environmentally benign pathway to pyrimidine derivatives. rsc.org While some applications of β-cyclodextrin involve its oxidation to enhance solubility and antimicrobial activity, its primary role in this synthetic context is as a non-toxic, recyclable catalyst. nih.gov
Microwave-Assisted Syntheses
Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.gov This approach is particularly beneficial for the synthesis of heterocyclic compounds like pyrimidine derivatives. nih.gov The use of microwave irradiation can facilitate multicomponent reactions, such as the Biginelli or Ugi reactions, which are employed in the construction of spiro compounds and other complex heterocyclic systems. nih.gov While specific literature detailing the microwave-assisted synthesis of 4-isopropyl-2-methylpyrimidine is not prevalent, the general principles are broadly applicable. For instance, a comparison between conventional and microwave methods for the synthesis of certain tetraazaspiro derivatives demonstrated a dramatic reduction in reaction time from 6–7 hours to just 6 minutes, with a 20–30% increase in product yield. nih.gov Such enhancements suggest that microwave-assisted protocols could be effectively adapted for the key bond-forming and derivatization steps required for this compound synthesis.
Targeted Synthesis of this compound and its Precursors
The construction of the this compound scaffold often relies on a strategic, stepwise approach, beginning with the synthesis of key precursors and intermediates.
Preparation of Halogenated Pyrimidine Intermediates
Halogenated pyrimidines, particularly chloropyrimidines, are crucial and versatile intermediates in the synthesis of a wide array of substituted pyrimidine derivatives. thieme.de Their utility stems from the reactivity of the chlorine atom as a good leaving group in nucleophilic substitution reactions.
One of the most fundamental precursors is 4-chloro-2-methylpyrimidine (B1348355) . A common synthetic route involves the chlorination of 2-methyl-4-hydroxypyrimidine. google.com This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). google.comheteroletters.org The reaction conditions can be optimized for yield and purity. For example, one patented method describes reacting 2-methyl-4-hydroxypyrimidine with phosphorus oxychloride in the presence of an organic base at temperatures ranging from 25-100 °C for 2-5 hours. google.com After the reaction, excess POCl₃ is removed under reduced pressure, and the product is isolated by extraction. google.com
Another key intermediate is 4-chloro-2-isopropyl-6-methylpyrimidine . The synthesis of this compound would likely follow a similar logic, starting from the corresponding 4-hydroxy-2-isopropyl-6-methylpyrimidine and treating it with a chlorinating agent like POCl₃.
The general reaction for the chlorination of a hydroxypyrimidine is summarized below:
| Starting Material | Reagent | Product |
| 2-Methyl-4-hydroxypyrimidine | POCl₃ | 4-Chloro-2-methylpyrimidine |
| 2-Hydrazino-6-methylpyrimidin-4-one | POCl₃ | 4-Chloro-2-hydrazino-6-methylpyrimidine heteroletters.org |
These halogenated intermediates serve as the primary building blocks for introducing the isopropyl group and other functionalities onto the pyrimidine ring.
Regioselective Alkylation and Isopropylation Strategies
Achieving regioselectivity, especially in the direct alkylation of the pyrimidine ring, presents a significant synthetic challenge. nih.gov The direct introduction of an isopropyl group onto the pyrimidine core can lead to a mixture of isomers, which are often difficult to separate. google.com
To overcome this, a more controlled, two-step strategy is commonly employed:
Synthesis of a Halogenated Intermediate: As described previously, a chloropyrimidine such as 4-chloro-2-methylpyrimidine is prepared.
Cross-Coupling Reaction: The isopropyl group is then introduced via a cross-coupling reaction. This typically involves reacting the 4-chloropyrimidine (B154816) with an isopropyl-containing organometallic reagent, such as isopropylmagnesium chloride (an example of a Grignard reagent), often in the presence of a suitable catalyst.
While direct C-H functionalization is a desirable modern strategy, the pre-functionalization approach using a halogenated intermediate remains a robust and reliable method for ensuring the correct regiochemical outcome for structures like this compound. The challenge of regioselectivity is a well-documented issue in heterocyclic chemistry; for instance, the direct C-4 alkylation of pyridine (B92270) itself has been a long-standing problem, often necessitating the use of pre-functionalized materials or specialized blocking groups to achieve the desired outcome. nih.gov
Synthesis of 2-Methylpyrimidine-4,6-(3H,5H)-dione Derivatives
2-Methylpyrimidine-4,6(1H,5H)-dione is another important precursor and building block in pyrimidine chemistry. Its synthesis typically involves the cyclization of appropriate acyclic precursors. A high-yield method involves the reaction of a malonic ester with acetamide (B32628) in an alcoholic solvent under basic conditions (e.g., using sodium methylate), followed by acidification. This approach is considered industrially viable due to the use of stable and non-toxic reagents.
The general synthetic approach is a condensation-cyclization reaction:
| Reactant A | Reactant B | Product |
|---|
This dione (B5365651) can then be subjected to further reactions, such as chlorination with POCl₃, to generate dichlorinated pyrimidines, which are themselves versatile intermediates for further derivatization.
Derivatization Strategies for this compound Scaffolds
Once the core this compound structure is assembled, it can be further modified to create a library of related compounds.
Functional Group Interconversions on the Pyrimidine Ring
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uk This allows for the fine-tuning of a molecule's properties. On a pyrimidine ring, FGIs are common and powerful tools.
A primary example involves the nucleophilic substitution of a halogen atom. If the synthesis of this compound proceeds via a 4-chloro intermediate which is then converted to the final product, other nucleophiles could be used instead of the isopropyl Grignard reagent. For example, reacting a 4-chloropyrimidine with sodium ethoxide in ethanol (B145695) can selectively replace the chlorine at the 4-position with an ethoxy group. mdpi.com Similarly, reactions with various amines can introduce amino functionalities.
Other potential FGIs on the pyrimidine scaffold include:
Oxidation: If a methyl group were present at another position on the ring, it could be oxidized to an aldehyde or a carboxylic acid using reagents like selenium dioxide or potassium permanganate. guidechem.comsolubilityofthings.com
Reduction: Carbonyl groups can be reduced to alcohols using agents like sodium borohydride (B1222165) (NaBH₄). solubilityofthings.comfiveable.me
Substitution on Substituents: Functional groups on the substituents themselves can be altered. For example, a hydroxyl group on an alkyl chain attached to the ring could be converted to a halide via an Sₙ2 reaction. ub.edu
These transformations allow chemists to start from a common scaffold, like a halogenated pyrimidine, and generate a diverse range of derivatives by strategically converting functional groups. fiveable.me
Introduction of Diverse Chemical Moieties via Post-Synthetic Modification
Post-synthetic modification of the pyrimidine core is a crucial strategy for creating a diverse library of derivatives from a common intermediate. This approach allows for the late-stage introduction of various functional groups onto the pre-formed this compound skeleton, enabling the fine-tuning of its chemical and biological properties. Strategic modifications often target the C-5 position of the pyrimidine ring, which is susceptible to electrophilic substitution, as well as other positions depending on the reaction conditions and the nature of the starting material.
Key methodologies for introducing chemical diversity include:
Aryl Azo Coupling: The pyrimidine ring can undergo aryl azo coupling, typically at the electron-rich C-5 position. nih.gov This reaction introduces an azo linkage (-N=N-Ar), connecting the pyrimidine to an aryl group, which can be further substituted to modulate the molecule's properties. Various substituted 5-aryl azo pyrimidines have been synthesized through this method. nih.gov
Halogenation: The introduction of halogen atoms, such as bromine or chlorine, at reactive positions on the pyrimidine ring serves as a powerful tool for diversification. nih.gov For instance, bromine can be introduced at the C-5 position of an activated pyrimidine derivative. nih.gov These halogenated intermediates are highly valuable as they can subsequently participate in a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce carbon-carbon and carbon-heteroatom bonds, thereby accessing a vast array of complex derivatives.
Heck Coupling for Aminoalkylation: The Heck coupling reaction provides a pathway for the C-5 functionalization of pyrimidines. This method is notably used in the synthesis of aminoallyl-modified nucleosides, where an allylamine (B125299) is coupled to a halogenated pyrimidine precursor. wikipedia.org An aminoallyl group is typically attached to the C-5 position of the pyrimidine ring, providing a reactive primary aliphatic amine that can be used for further conjugation, for example, with fluorescent dyes. wikipedia.org
Organometallic Addition to Carbonyls: If the pyrimidine core bears a ketone, for instance at the C-5 position, it can serve as a handle for introducing new substituents. Nucleophilic addition of Grignard reagents to such a ketone allows for the installation of new alkyl or aryl groups, creating a tertiary alcohol moiety on the pyrimidine scaffold. acs.org
The table below summarizes various post-synthetic modification strategies applicable to the pyrimidine core.
| Modification Type | Reagents/Conditions | Position of Modification | Introduced Moiety | Reference |
| Aryl Azo Coupling | Aryl Diazonium Salt | C-5 | Arylazo group (-N=N-Ar) | nih.gov |
| Halogenation | N-Bromosuccinimide (NBS) / N-Chlorosuccinimide (NCS) | C-5 | Bromine / Chlorine | nih.gov |
| Heck Coupling | Allylamine, Palladium Catalyst | C-5 | Aminoallyl group | wikipedia.org |
| Grignard Addition | R-MgBr, followed by workup | C-5 (on a ketone) | Alkyl/Aryl group and hydroxyl | acs.org |
Skeletal Modifications and Diversification
Beyond functional group introduction, the fundamental heterocyclic skeleton of the pyrimidine ring can be chemically transformed into other ring systems. This advanced strategy, known as skeletal editing, allows for profound changes to the molecular core, providing access to entirely different classes of heterocyclic compounds from a common pyrimidine precursor. rsc.orgrsc.org Such transformations often involve multi-step sequences of ring-opening and ring-closure reactions. rsc.org Skeletal editing is a powerful tool for molecular modification, enabling the replacement or rearrangement of atoms within the core structure. rsc.org
Prominent examples of pyrimidine skeletal editing include:
Conversion to Pyrazoles (Formal Carbon Deletion): A notable skeletal modification is the conversion of pyrimidines into pyrazoles. researchgate.net This transformation represents a formal deletion of a carbon atom from the ring. The reaction proceeds under mild conditions, starting with the activation of the pyrimidine core via triflylation at one of the ring nitrogens. researchgate.net Subsequent treatment with hydrazine (B178648) mediates a skeletal remodeling process, leading to the formation of the five-membered pyrazole (B372694) ring. researchgate.net This method is valuable as it leverages the well-established chemistry of pyrimidines to access structurally diverse pyrazoles. researchgate.net
Conversion to Pyridines (Two-Atom Swap): Pyrimidines can be converted into pyridines through a skeletal editing strategy that effectively swaps two atoms of the ring. chinesechemsoc.org This one-pot process involves the initial activation of the pyrimidine with triflic anhydride (B1165640) (Tf₂O). The activated pyrimidinium salt then undergoes a nucleophilic addition followed by a Dimroth rearrangement, which consists of a sequence of ring-opening, bond rotation, and ring-closure steps to yield the six-membered pyridine ring. chinesechemsoc.org This transannulation reaction has been applied to the late-stage modification of bioactive molecules, highlighting its utility in drug discovery. chinesechemsoc.org
The table below outlines key skeletal modification reactions of the pyrimidine ring.
| Starting Scaffold | Target Scaffold | Key Transformation | Reagents/Conditions | Reference |
| Pyrimidine | Pyrazole | Formal Carbon Deletion | 1. Triflylation 2. Hydrazine | researchgate.net |
| Pyrimidine | Pyridine | Two-Atom Swap / Dimroth Rearrangement | 1. Tf₂O 2. Nucleophile | chinesechemsoc.org |
Advanced Spectroscopic and Structural Characterization of 4 Isopropyl 2 Methylpyrimidine Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and stereochemistry. researchgate.netcdnsciencepub.com
1H and 13C NMR Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are foundational techniques for the structural characterization of organic compounds. In the context of pyrimidine (B1678525) derivatives, ¹H NMR spectra reveal the chemical environment of protons, with aromatic protons typically appearing in the range of δ 6.5-9.16 ppm and aliphatic protons between δ 1.6-4.6 ppm. researchgate.net For instance, in some pyrimidine derivatives, the NH protons of the pyrimidine ring can be observed as sharp singlets at δ 8.71 and δ 9.45 ppm. aip.org
¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the molecule. ceitec.czudel.edu The chemical shifts of carbon atoms are indicative of their hybridization and bonding environment. udel.edu For example, the carbon of a C=S group in a pyrimidine analogue might appear around δ 173.52 ppm, while aliphatic carbons are found in the range of δ 25.84-31.12 ppm. aip.org The unambiguous assignment of all ¹³C resonances is often achieved through techniques like gated decoupled spectra. cdnsciencepub.com
A study on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives demonstrated a method to distinguish between 5-methyl and 7-methyl isomers based on the chemical shift of the methyl group's carbon or its fine structure in the ¹H NMR spectrum. cdnsciencepub.com
Table 1: Representative ¹H and ¹³C NMR Data for Pyrimidine Derivatives
| Compound Type | Nucleus | Chemical Shift (δ, ppm) | Notes |
| Pyrimidine Derivatives | ¹H | 6.5 - 9.16 | Aromatic Protons researchgate.net |
| Pyrimidine Derivatives | ¹H | 1.6 - 4.6 | Aliphatic Protons researchgate.net |
| Cycloocta[d]pyrimidine-2(1H)-thione | ¹H | 8.71, 9.45 | NH Protons aip.org |
| Cycloocta[d]pyrimidine-2(1H)-thione | ¹H | 4.69 | Ipso Hydrogen aip.org |
| Cycloocta[d]pyrimidine-2(1H)-thione | ¹H | 7.23-7.42 | Aromatic Protons aip.org |
| Cycloocta[d]pyrimidine-2(1H)-thione | ¹H | 1.40-2.51 | Aliphatic Protons aip.org |
| Cycloocta[d]pyrimidine-2(1H)-thione | ¹³C | 173.59 | C=S aip.org |
| Cycloocta[d]pyrimidine-2(1H)-thione | ¹³C | 59.12 | C-4 aip.org |
| Cycloocta[d]pyrimidine-2(1H)-thione | ¹³C | 109.35 | C-5 aip.org |
| Cycloocta[d]pyrimidine-2(1H)-thione | ¹³C | 144.57 | C-6 aip.org |
| Cycloocta[d]pyrimidine-2(1H)-thione | ¹³C | 25.83-31.14 | Aliphatic Carbons aip.org |
| Cycloocta[d]pyrimidine-2(1H)-thione | ¹³C | 127.52-137.48 | Aromatic Carbons aip.org |
Advanced NMR Techniques for Stereochemical and Conformational Studies
To resolve complex structural features such as stereochemistry, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for establishing through-bond and through-space correlations between nuclei, respectively. For instance, NOESY experiments can reveal the spatial proximity of protons, which is vital for determining the stereochemistry of substituents on a ring. ipb.pt In cases of overlapping signals in ¹H NMR, 2D techniques can help to unambiguously assign resonances. Furthermore, diffusion NMR methods can be utilized to determine the purity of a sample and study the formation of ion pairs or supramolecular adducts. researchgate.net
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, which includes FT-IR and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. dergipark.org.tr These techniques are highly sensitive to the functional groups present in a compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. dergipark.org.tryoutube.com The resulting spectrum displays absorption bands corresponding to specific functional groups, making it an excellent tool for structural elucidation. vandanapublications.comvandanapublications.comresearchgate.net For pyrimidine derivatives, characteristic vibrational frequencies have been identified. For example, the C=N stretching vibration in the pyrimidine ring often appears around 1525-1575 cm⁻¹. researchgate.net Other common bands include N-H stretching (around 3205-3320 cm⁻¹), aromatic C-H stretching (around 3080-3086 cm⁻¹), and aliphatic C-H stretching (around 2918-2921 cm⁻¹). aip.org
In a study of pyrimidine derivatives, FT-IR spectra showed absorption bands for the symmetric stretching of the -NH- group between 3387-3441 cm⁻¹ and C=O stretching around 1674 cm⁻¹. researchgate.net The presence of a C=S group was identified by a band around 1610 cm⁻¹. researchgate.net
Table 2: Characteristic FT-IR Absorption Bands for Pyrimidine Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| N-H Stretch | 3205 - 3320 | aip.org |
| Aromatic C-H Stretch | 3080 - 3086 | aip.org |
| Aliphatic C-H Stretch | 2918 - 2921 | aip.org |
| C=N Stretch (Aromatic) | 1525 - 1575 | researchgate.net |
| C=S Stretch | 1186 | aip.org |
| N-C=S | 1620 | aip.org |
| C-N Stretch | 1025 | aip.org |
| -NH- Symmetric Stretch | 3387 - 3441 | researchgate.net |
| C=O Stretch | 1674 | researchgate.net |
| C=S Stretch | 1610 | researchgate.net |
Raman Spectroscopy Applications
Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. mdpi.com It is particularly useful for analyzing molecular structures and identifying polymorphs and impurities. avantierinc.com In the context of pharmaceutical analysis, Raman spectroscopy can identify active ingredients and analyze drug delivery systems. avantierinc.com For pyrimidine derivatives, Raman spectroscopy can be used to monitor the hydration state of the compound, which can be critical for the physical stability of a pharmaceutical tablet. nih.gov The technique can provide detailed structural information, including the secondary structure of proteins, hydrogen bonding, and intermolecular interactions. americanpharmaceuticalreview.com
High-Resolution Mass Spectrometry (HRMS) in Compound Identification and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of a compound's elemental composition. researchgate.netmeasurlabs.com This high resolving power allows for the separation of ions with very close mass-to-charge ratios, which is crucial for analyzing complex mixtures and ensuring the purity of a synthesized compound. umb.edunih.gov
HRMS is instrumental in confirming the molecular weight of newly synthesized compounds and identifying unknown substances. researchgate.net The fragmentation patterns observed in HRMS can provide valuable structural information. researchgate.net For example, in the analysis of pyrimidine derivatives, HRMS can confirm the molecular formula by providing an exact mass measurement. One study reported the characterization of a pyrimidine derivative with a calculated mass of [M+H]⁺ m/z: 328.0675, and the found mass was 328.0677, confirming the structure. ajrcps.com This level of accuracy is essential for validating the identity and purity of novel compounds. umb.eduresearchgate.net
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) stands as a cornerstone technique for the definitive characterization of crystalline solids. By analyzing the pattern of scattered X-rays from a crystalline sample, it is possible to elucidate the three-dimensional arrangement of atoms and molecules. This provides unparalleled insight into the solid-state conformation, packing, and intermolecular interactions that govern the material's physical properties.
Single Crystal X-ray Diffraction (SC-XRD) is a powerful, non-destructive analytical method that provides precise information about the molecular structure of a compound at the atomic level. fzu.czrigaku.com The technique involves directing a monochromatic X-ray beam onto a single, high-quality crystal. The crystal diffracts the X-rays in a unique pattern of spots, the positions and intensities of which are meticulously recorded. fzu.cz Analysis of this diffraction pattern allows for the determination of the unit cell dimensions, space group, and the exact coordinates of every atom within the molecule, leading to an unambiguous solution of its three-dimensional structure. rigaku.com
In studies of pyrimidine analogues, SC-XRD analysis is instrumental in confirming molecular identity and revealing detailed conformational features. acs.orgnih.gov For instance, research on O-benzenesulfonylated pyrimidines has successfully used SC-XRD to unambiguously determine their structural interpretations. acs.org Such analyses provide precise measurements of bond lengths and angles. For example, in one pyrimidine derivative, the N–C–N bond angles within the pyrimidine ring were determined to be 118.4°, 115.6°, and 125.9°. nih.gov The planarity of the pyrimidine ring and the dihedral angles between the ring and its substituents are also critical parameters obtained from SC-XRD data. acs.org
The crystallographic data obtained for pyrimidine analogues typically includes the crystal system, space group, and unit cell parameters, which are fundamental for defining the crystal structure. acs.orgmdpi.com
Table 1: Representative Crystallographic Data for a Pyrimidine Analogue
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₁H₁₃N₃O₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.45 |
| b (Å) | 15.21 |
| c (Å) | 9.88 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1225 |
| Z | 4 |
Note: This table presents example data based on published findings for pyrimidine derivatives to illustrate the type of information generated from SC-XRD analysis. acs.org
Powder X-ray Diffraction (PXRD) is an essential non-destructive technique for the characterization of polycrystalline materials. creative-biostructure.com The method involves exposing a powdered sample to an X-ray beam, where the random orientation of the crystallites ensures that all possible diffraction planes are sampled simultaneously. The result is a characteristic diffraction pattern, or diffractogram, which serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com
A primary application of PXRD in pharmaceutical and materials science is the identification and differentiation of polymorphs—different crystalline structures of the same chemical compound. creative-biostructure.comrigaku.com These different forms can exhibit significant variations in physical properties like solubility and stability. PXRD can reliably distinguish between polymorphs because each will produce a distinct diffraction pattern. rigaku.com
Surface and Intermolecular Interaction Analyses
Understanding the types and relative strengths of intermolecular interactions is crucial for explaining crystal packing and predicting the physicochemical properties of a material. Advanced computational methods allow for the detailed analysis of molecular surfaces and the non-covalent forces that dictate supramolecular assembly.
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comresearch-nexus.net The Hirshfeld surface is a unique boundary defined for a molecule within a crystal, representing the region where the electron density of the molecule is greater than that of all its neighbors. By mapping various properties onto this surface, one can gain detailed insights into the nature of crystal packing.
Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Pyrimidine Analogue
| Intermolecular Contact | Contribution (%) |
|---|---|
| O···H / H···O | 35.8% |
| Cl···Cl | 19.6% |
| Cl···H / H···Cl | 17.0% |
| H···H | 8.3% |
| C···O / O···C | 4.3% |
| Cl···O / O···Cl | 4.2% |
Note: This table is based on published data for a substituted pyrimidine derivative to illustrate the quantitative output of Hirshfeld analysis. iucr.org
Electrostatic Potential Mapping (EPM), also known as Molecular Electrostatic Potential (MEP), is a computational method used to visualize the three-dimensional charge distribution of a molecule. mdpi.com The map displays the electrostatic potential on the electron density surface, using a color spectrum to indicate different potential regions. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green or yellow areas signify neutral or hydrophobic regions. mdpi.comresearchgate.net
EPM is a powerful tool for understanding and predicting non-covalent interactions, particularly hydrogen bonding. mdpi.comrsc.org For pyrimidine analogues, the presence of sp²-hybridized nitrogen atoms in the aromatic ring creates distinct regions of negative electrostatic potential. libretexts.org These electronegative regions, localized on the nitrogen atoms, are key sites for intermolecular interactions, acting as hydrogen bond acceptors. rsc.orglibretexts.org An EPM analysis can thus highlight the most likely sites for molecular recognition and binding, providing insight into the relationship between a molecule's electronic structure and its macroscopic properties. mdpi.com
Theoretical and Computational Chemistry of 4 Isopropyl 2 Methylpyrimidine Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the intrinsic properties of the 4-isopropyl-2-methylpyrimidine molecule. These methods model the behavior of electrons to predict a wide array of molecular attributes with high accuracy.
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and energetics of pyrimidine (B1678525) derivatives. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of molecular properties, offering a balance between computational cost and accuracy. For substituted pyrimidines, DFT calculations are routinely used to analyze geometric parameters, spectroscopic signatures, and electronic behavior. nih.govtandfonline.comnih.gov
DFT calculations are highly effective in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are crucial for molecular characterization. Theoretical calculations of chemical shifts and vibrational frequencies for pyrimidine derivatives have shown good agreement with experimental data. sciensage.info For this compound, DFT methods, like the B3LYP functional with a 6-31G(d) basis set, can be employed to compute its vibrational frequencies. sciensage.info The resulting theoretical spectrum allows for the assignment of characteristic vibrational modes, including the stretching and bending of the pyrimidine ring, as well as vibrations associated with the isopropyl and methyl substituents.
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These theoretical values, when compared to experimental spectra, aid in the definitive assignment of signals to specific nuclei within the molecule.
Table 1: Theoretical Vibrational Frequencies for this compound This table is illustrative and based on typical results from DFT calculations for similar pyrimidine derivatives.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching vibrations of C-H bonds on the pyrimidine ring |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Asymmetric and symmetric stretching of C-H bonds in isopropyl and methyl groups |
| C=N Stretch | 1600 - 1550 | Stretching vibrations of the carbon-nitrogen double bonds in the pyrimidine ring |
| C=C Stretch | 1580 - 1520 | Stretching vibrations of the carbon-carbon double bonds in the pyrimidine ring |
| CH₃ Bend | 1470 - 1430 | Bending vibrations of the methyl group |
| Isopropyl Bend | 1380 - 1365 | Characteristic bending ("umbrella") mode of the isopropyl group |
| Ring Breathing | ~1000 | Symmetric stretching and contraction of the pyrimidine ring |
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. sciensage.info
For pyrimidine derivatives, DFT calculations are used to determine the energies of these orbitals and map their spatial distribution. nih.govsciensage.info In this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring, while the LUMO would also be distributed across the ring system. The energy gap helps to predict the molecule's behavior in chemical reactions and its electronic transitions, which can be correlated with UV-Visible spectroscopic data. nih.gov
Table 2: Calculated Electronic Properties for this compound This table is illustrative and based on typical results from DFT calculations for similar molecules.
| Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.5 | Electron-donating capability |
| LUMO Energy | -0.8 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.7 | Chemical reactivity and kinetic stability |
| Dipole Moment | ~2.1 D | Molecular polarity and intermolecular interactions |
Computational methods allow for the detailed exploration of a molecule's three-dimensional structure. DFT-based geometry optimization can determine the most stable arrangement of atoms in this compound, providing precise bond lengths, bond angles, and dihedral angles. Furthermore, potential energy surface scans can reveal the conformational landscape, particularly concerning the rotation of the isopropyl group relative to the pyrimidine ring. These studies identify the lowest energy conformers and the energy barriers between them, which is crucial for understanding the molecule's flexibility and preferred shapes. sciensage.info
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes and interactions with other molecules, such as solvents or biological macromolecules. benthamdirect.com For pyrimidine derivatives, MD simulations have been used to study their interactions within biological systems, such as the binding pocket of a protein. benthamdirect.comacs.org Such simulations can reveal how the molecule adapts its conformation to fit into a binding site and can help predict the stability of the resulting complex.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Computational Studies on Reactivity and Reaction Mechanisms
Computational chemistry is an invaluable asset for investigating chemical reactivity and elucidating reaction mechanisms. For pyrimidines, which are prone to nucleophilic substitution, computational studies can model the entire reaction pathway. bhu.ac.in These studies can identify transition states, calculate activation energies, and determine the thermodynamics of the reaction, providing a detailed, step-by-step picture of how the transformation occurs.
Mechanistic studies on pyrimidine radicals, for example, have used computational methods to explore addition reactions, revealing that reaction favorability can depend significantly on conformational adjustments and the local DNA structure. nih.govacs.org For this compound, theoretical studies could be designed to investigate its potential reactions, such as electrophilic attack on the nitrogen atoms or nucleophilic substitution at positions activated by the ring nitrogens. These computational models can predict the most likely products and provide a rationale for observed experimental outcomes, guiding further synthetic efforts. rsc.org
Non-Covalent Interactions and Supramolecular Assembly
The non-covalent interactions of this compound are critical for its behavior in condensed phases and its potential use in crystal engineering and supramolecular chemistry. The pyrimidine ring can participate in various non-covalent interactions, including hydrogen bonding (via the nitrogen lone pairs), π-π stacking, and van der Waals forces.
Table 3: Potential Non-Covalent Interactions for this compound
| Interaction Type | Participating Groups | Significance |
| Hydrogen Bonding | Ring Nitrogens (as acceptors) | Directing intermolecular assembly |
| π-π Stacking | Pyrimidine Ring | Contributes to crystal packing and stability |
| van der Waals Forces | Isopropyl and Methyl Groups | Influence molecular shape and close packing |
| C-H···π Interactions | Alkyl C-H bonds and Pyrimidine Ring | Fine-tuning of supramolecular architecture |
Hydrogen Bonding Networks and Intermolecular Stabilization
While this compound does not possess traditional hydrogen bond donors (like O-H or N-H groups), its two nitrogen atoms can act as hydrogen bond acceptors. The lone pair electrons on these nitrogen atoms can interact with hydrogen bond donors from other molecules, such as water or other protic solvents.
Theoretical studies on the parent pyrimidine molecule have shown that it can form hydrogen bonds with water. nih.govacs.org These studies reveal that the nitrogen atoms are the primary sites for hydrogen bonding, acting as proton acceptors. nih.govacs.org In the case of this compound, the presence of the isopropyl and methyl groups can influence the hydrogen bonding capability of the nitrogen atoms. These alkyl groups are electron-donating, which can increase the electron density on the pyrimidine ring and potentially enhance the hydrogen bond acceptor strength of the nitrogen atoms. A theoretical study on N-heterocyclic compounds indicated that methyl groups can decrease the ionization potential, which is consistent with an increase in electron density. dnu.dp.ua
Table 1: Estimated Hydrogen Bond Parameters in this compound Adducts (Based on Analogous Systems)
| Interacting Molecules | Interaction Type | Estimated Interaction Energy (kcal/mol) | Estimated Bond Length (Å) |
| This compound & Water | N···H-O | -2.0 to -5.0 | 1.8 to 2.2 |
| This compound & Methanol | N···H-O | -2.5 to -6.0 | 1.7 to 2.1 |
| This compound & Ammonia | N···H-N | -1.5 to -4.0 | 2.0 to 2.4 |
Note: The values in this table are estimations based on computational studies of hydrogen bonding in pyrimidine and other N-heterocyclic compounds. nih.govrsc.orgacs.org The actual values for this compound may vary.
Characterization of Other Weak Interactions
Beyond conventional hydrogen bonds, several other weak interactions contribute to the intermolecular stabilization of this compound systems. These include C-H···N interactions, C-H···π interactions, and π-π stacking interactions.
C-H···N and C-H···π Interactions:
The C-H bonds of the isopropyl and methyl groups, as well as the aromatic C-H bond on the pyrimidine ring, can act as weak hydrogen bond donors. They can interact with the nitrogen lone pairs of another pyrimidine molecule (C-H···N) or with the π-system of the aromatic ring (C-H···π). Ab initio calculations on pyridine (B92270) have shown that C-H···O interactions have stabilization energies of around -1 to -2.5 kcal/mol, and it is expected that C-H···N interactions would be of a similar magnitude. rsc.org Theoretical studies on phenylenediamine dimers have also highlighted the importance of N–H⋯π and C–H⋯π interactions in the stabilization of the molecular clusters. rsc.org
π-π Stacking Interactions:
As an aromatic system, this compound can engage in π-π stacking interactions, which are a result of dispersion forces and electrostatic interactions between the π-orbitals of adjacent rings. libretexts.org These interactions can occur in a face-to-face (sandwich) or, more commonly, a parallel-displaced arrangement. chemrxiv.org The presence of substituents on the pyrimidine ring significantly influences the nature and strength of these stacking interactions.
Computational studies on substituted benzenes and heterocycles have shown that the primary drivers for offset-stacking are the balance between Pauli repulsion and dispersion, rather than electrostatics alone. chemrxiv.org The methyl group at the 2-position and the isopropyl group at the 4-position of the pyrimidine ring are expected to affect the molecular polarizability and the quadrupole moment of the ring. Research has indicated that a methyl group on a pyrimidine ring can increase the molecular polarizability, thereby enhancing base stacking interactions. nih.gov
Table 2: Summary of Weak Intermolecular Interactions in this compound Systems (Qualitative)
| Interaction Type | Description | Expected Contribution to Stability | Factors Influencing Strength |
| C-H···N | Interaction between a C-H bond (from alkyl groups or the ring) and a nitrogen lone pair. | Moderate | Geometry, Acidity of the C-H proton |
| C-H···π | Interaction between a C-H bond and the π-electron cloud of the pyrimidine ring. | Weak to Moderate | Geometry, Polarization of the C-H bond |
| π-π Stacking | Interaction between the aromatic rings of two molecules. | Significant | Substituents, Relative orientation (sandwich vs. displaced), Distance between rings |
Future Perspectives and Research Directions for 4 Isopropyl 2 Methylpyrimidine
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyrimidine (B1678525) derivatives has traditionally involved methods that are often harsh and environmentally taxing. rasayanjournal.co.in The future of synthesizing 4-isopropyl-2-methylpyrimidine and its analogs lies in the adoption and innovation of green chemistry principles. rasayanjournal.co.innih.gov Key areas of development include:
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form a product, are highly efficient and atom-economical. rasayanjournal.co.inrsc.org Future research will likely focus on designing novel MCRs for the one-pot synthesis of complex pyrimidine structures, minimizing waste and simplifying purification processes. rasayanjournal.co.in
Catalysis: The use of catalysts, particularly those that are reusable and derived from earth-abundant metals, is a cornerstone of sustainable synthesis. rsc.orgbenthamdirect.com Research is moving towards the use of catalysts like iron(III) chloride, which are both effective and environmentally benign. rsc.org
Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses have already shown promise in accelerating reaction times and improving yields for pyrimidine synthesis. rasayanjournal.co.innih.gov Further exploration of these and other energy sources, such as visible light irradiation, will be crucial. nih.gov
Green Solvents and Solvent-Free Conditions: The development of reactions that can be conducted in water, ionic liquids, or under solvent-free conditions is a major goal. rasayanjournal.co.inresearchgate.net These approaches significantly reduce the environmental impact of chemical synthesis. rasayanjournal.co.in
A recent example of a sustainable approach involves the iron(III)- and iodide-promoted synthesis of pyrimidines from biomass-based alkyl lactates, inorganic ammonium (B1175870), and aldehydes. rsc.org This method not only utilizes a sustainable catalyst but also employs a renewable starting material. rsc.org
Advanced Spectroscopic and Computational Integration for Deeper Mechanistic Insights
To fully unlock the potential of this compound, a deeper understanding of its structural, electronic, and reactive properties is essential. The integration of advanced spectroscopic techniques with computational modeling provides a powerful toolkit for this purpose.
Spectroscopic Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for confirming the structure of synthesized pyrimidine derivatives. researchgate.netijprajournal.com High-resolution mass spectrometry is also crucial for verifying molecular weight. rsc.org
Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly used to predict and understand the molecular structure, vibrational frequencies (IR and Raman), and electronic properties of pyrimidine derivatives. researchgate.net These theoretical calculations, when compared with experimental data, provide a robust validation of the molecular structure. researchgate.net
Mechanistic Elucidation: Time-dependent DFT (TD-DFT) can be used to analyze electronic absorption spectra, providing insights into the nature of electronic transitions within the molecule. researchgate.net Natural Bond Orbital (NBO) analysis helps in understanding intramolecular charge transfer and hyperconjugative interactions. researchgate.net
A comprehensive study on a related compound, 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidine carboxaldehyde, showcased the power of this integrated approach, providing detailed insights into its electronic stability and chemical reactivity. researchgate.net
Expansion into Novel Material Science Applications with Tunable Properties
The inherent electronic properties of the pyrimidine ring make it an attractive component for advanced materials. ontosight.airesearchgate.net The electron-withdrawing nature of the pyrimidine ring can be tuned by substitution, allowing for the design of materials with specific optical and electronic properties. rsc.org
Luminescent Materials: Pyrimidine derivatives, particularly those with a donor-π-acceptor (D-π-A) structure, can exhibit strong fluorescence. rsc.orgresearchgate.net The emission properties of these materials can be highly sensitive to their environment, making them suitable for applications as fluorescent sensors for pH, metal cations, and biomolecules. rsc.orgacs.org
Organic Light-Emitting Diodes (OLEDs): The development of stable and efficient blue light-emitting materials is a major challenge in OLED technology. Pyrenyl-pyrimidine conjugates have shown potential as robust blue emissive layers, with the pyrimidine unit helping to reduce aggregation and improve color stability. lsu.edu
Hole-Transporting Materials: In the field of perovskite solar cells, donor-acceptor small molecules based on pyrimidine scaffolds are being explored as hole-transporting materials. nih.gov The tunability of their optoelectronic properties is a key advantage in optimizing device performance. nih.gov
Research has shown that the photophysical properties of arylvinylpyrimidine-based chromophores can be effectively tuned through rational molecular design, leading to materials with applications in sensors and luminescent devices. rsc.orgrsc.org
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
While pyrimidine derivatives are known for a wide range of biological activities, including anticancer, antiviral, and antibacterial properties, the full therapeutic potential of many substituted pyrimidines remains unexplored. numberanalytics.comresearchgate.netmdpi.com
Identifying Novel Targets: A key research direction is the identification of new biological targets for compounds like this compound. This involves screening against a wide range of enzymes, receptors, and other proteins to uncover previously unknown interactions. juniperpublishers.com
Understanding Mechanisms of Action: Once a biological activity is identified, elucidating the underlying mechanistic pathway is crucial. For example, some pyrimidine derivatives have been shown to promote osteogenesis by upregulating the BMP2/SMAD1 signaling pathway. nih.gov Others have been found to act as inhibitors of specific kinases involved in cancer progression. nih.gov
Targeting Protein-Protein Interactions (PPIs): The development of small molecules that can modulate PPIs is a significant challenge in drug discovery. The structural diversity of pyrimidine-embedded polyheterocycles makes them promising scaffolds for targeting these complex interactions. acs.org
Recent studies have highlighted the potential of pyrimidine derivatives to act as free radical scavengers and to exhibit cytotoxic activities against cancer cell lines, suggesting their potential role in preventing ROS-induced DNA mutations. juniperpublishers.com
Multidisciplinary Approaches and Collaborative Research Initiatives
The future success in unlocking the full potential of this compound and related compounds will heavily rely on collaboration across various scientific disciplines.
Chemistry and Biology Interface: A close collaboration between synthetic chemists and biologists is essential for the design, synthesis, and biological evaluation of new pyrimidine derivatives. nih.gov
Academia-Industry Partnerships: Bridging the gap between academic research and industrial application is crucial for translating fundamental discoveries into tangible products, whether they be new pharmaceuticals or advanced materials.
Computational and Experimental Synergy: The integration of computational modeling with experimental validation will continue to be a powerful driver of innovation, enabling a more rational and efficient design of new molecules with desired properties. researchgate.net
The development of novel pyrimidine-based compounds often involves a multi-step process that includes synthesis, characterization, and biological screening, a workflow that inherently benefits from a multidisciplinary team of researchers. rsc.orgsioc-journal.cn
Q & A
Q. What are the standard synthetic routes for 4-Isopropyl-2-methylpyrimidine, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Route A : Reacting 2-methylpyrimidine with isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C.
- Route B : Cyclization of β-keto esters with urea derivatives in acidic media.
Q. Key Variables :
- Temperature : Higher temperatures (≥100°C) may increase side products like dimerized intermediates.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) can improve regioselectivity .
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
Q. Yield Optimization :
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .
- Waste Disposal : Segregate organic waste and consult certified agencies for incineration .
- Spill Management : Neutralize with inert absorbents (vermiculite) and avoid aqueous rinsing .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound?
Methodological Answer:
- Reference Standards : Compare experimental IR/NMR data with authenticated databases (e.g., NIST Chemistry WebBook) .
- Replicate Experiments : Reproduce synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to isolate variables .
- Collaborative Validation : Share samples with independent labs for cross-verification of spectral assignments .
Q. What computational strategies are effective for studying the reactivity of this compound in catalytic systems?
Methodological Answer:
- DFT Calculations : Model electrophilic aromatic substitution pathways using Gaussian or ORCA software. Focus on Fukui indices to predict reactive sites .
- Molecular Docking : Simulate interactions with enzymes (e.g., kinases) using AutoDock Vina to guide bioactivity studies .
- MD Simulations : Analyze solvation effects in polar solvents (water, DMSO) with GROMACS .
Q. How can isotopic labeling elucidate the mechanism of this compound in ring-functionalization reactions?
Methodological Answer:
- Deuterium Labeling : Introduce ²H at the isopropyl group to track proton transfer via ¹H NMR kinetics.
- ¹³C-Labeled Substrates : Synthesize this compound with ¹³C at the methyl group to monitor bond cleavage via ¹³C NMR .
- Mechanistic Probes : Use radical scavengers (TEMPO) or electrophilic traps (DMAP) to identify intermediates .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
- Quality Control : Enforce strict specifications for starting materials (e.g., ≥99% purity for isopropyl halides).
- Statistical Design : Use response surface methodology (RSM) to optimize temperature, solvent ratio, and catalyst loading .
Q. How does steric hindrance from the isopropyl group influence the regioselectivity of this compound in cross-coupling reactions?
Methodological Answer:
- Steric Maps : Generate steric maps (e.g., using SambVca) to quantify %Vbur values for the isopropyl group.
- Experimental Probes : Compare Suzuki-Miyaura coupling yields with para-substituted aryl boronic acids versus ortho-substituted analogs.
- Theoretical Support : Calculate transition state energies for coupling at C4 vs. C6 positions using DFT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
